molecular formula C18H17ClN2O2S B2760901 {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol CAS No. 477713-19-2

{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol

Cat. No. B2760901
CAS RN: 477713-19-2
M. Wt: 360.86
InChI Key: JSONNXUTXSQACA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is a core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

1° benzylic halides typically react via an SN2 pathway, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .


Physical And Chemical Properties Analysis

The molecular formula of 1-(4-Chlorobenzyl)piperazine is C11H15ClN2 and its molecular weight is 210.705 g/mol .

Scientific Research Applications

CBIS has been studied for its potential use in a variety of scientific applications. It has been studied for its potential use in drug discovery, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in biochemical and physiological research, as it has been shown to have an effect on the expression of certain genes and proteins. Additionally, it has been studied for its potential use in laboratory experiments, as it has been shown to have an effect on certain biochemical processes.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Imidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of bonds during the formation of the imidazole . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .

Pharmacokinetics

The pharmacokinetic properties of imidazole derivatives can vary widely depending on the specific structure of the compound .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with their targets and the resulting changes in function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Advantages and Limitations for Lab Experiments

The use of CBIS in laboratory experiments has several advantages. It is relatively easy to synthesize, is relatively inexpensive, and has a wide range of potential applications. However, there are also some limitations to its use. It is not yet fully understood how it works, and it is not yet known how it interacts with other molecules in the cell. Additionally, it is not yet known what the long-term effects of its use may be.

Future Directions

The potential future directions for CBIS include further research into its mechanism of action, as well as research into its potential applications in drug discovery, biochemical and physiological research, and laboratory experiments. Additionally, further research into its potential long-term effects is needed. Additionally, research into its potential interactions with other molecules in the cell is needed, as well as research into its potential use in other applications.

Synthesis Methods

CBIS can be synthesized through a two-step process. The first step involves the condensation of 4-chlorobenzyl bromide and 1-benzyl-2-aminomethyl-1H-imidazole in the presence of a base. The second step involves the oxidation of the resulting intermediate with sulfinyl chloride. This method has been successfully used to synthesize CBIS in a laboratory setting.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzyl cyanide, indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfinyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-8-6-15(7-9-16)13-24(23)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSONNXUTXSQACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2S(=O)CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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